5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Description
5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, a methyl group at position 1, and a (2,2-difluoroethoxy)methyl substituent at position 5 (Figure 1). The difluoroethoxy moiety introduces electronegativity and lipophilicity, which may influence solubility, metabolic stability, and biological activity.
Pyrazole-4-carboxylic acids are widely studied for their pharmaceutical and agrochemical applications, particularly as enzyme inhibitors or bioactive intermediates. The fluorine atoms in the difluoroethoxy group may enhance binding affinity to target proteins or improve pharmacokinetic properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H10F2N2O3 |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10F2N2O3/c1-12-6(3-15-4-7(9)10)5(2-11-12)8(13)14/h2,7H,3-4H2,1H3,(H,13,14) |
InChI Key |
BNNRQRUXCOZSFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)COCC(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Dicarbonyl Cyclization
The reaction of methylhydrazine with α,β-unsaturated esters or diketones is a cornerstone for pyrazole synthesis. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized via a two-step process involving 2,2-difluoroacetyl halides and methylhydrazine. Adapting this for the target compound would require substituting the α,β-unsaturated ester with a precursor containing the difluoroethoxy methyl group.
Key Steps :
-
Substitution/Hydrolysis : Reacting 2,2-difluoroacetyl chloride with an α,β-unsaturated ester (e.g., dimethylamino acrylate) in the presence of sodium iodide.
-
Condensation/Cyclization : Treating the intermediate with methylhydrazine at −30°C to −20°C, followed by cyclization under reduced pressure.
Example Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NaI or KI (0.5–0.6 eq) | |
| Temperature | −30°C to 85°C | |
| Yield | 75.9–79.6% | |
| Isomer Ratio (3:5) | 94:6 to 96:4 |
This method’s success hinges on low-temperature condensation to suppress isomer formation.
Alkylation and Etherification Approaches
Direct Alkylation of Pyrazole Intermediates
Introducing the difluoroethoxy methyl group post-cyclization is feasible via nucleophilic substitution. For instance, 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid could react with 2,2-difluoroethanol in the presence of a base.
Reaction Scheme :
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
-
Base : KCO or CsCO improves nucleophilicity of difluoroethanol.
Catalytic and Process Optimization
Role of Halide Catalysts
Sodium or potassium iodide (0.5–0.6 eq) significantly enhances cyclization efficiency by facilitating intermediate stabilization. For example, KI increases the target isomer ratio to 96:4 compared to 89:10 in uncatalyzed reactions.
Catalyst Comparison :
| Catalyst | Isomer Ratio (3:5) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaI | 94:6 | 77.1 | 99.6 |
| KI | 96:4 | 79.6 | 99.3 |
Recrystallization Strategies
Recrystallization from aqueous alcohol (35–65% ethanol/methanol) achieves >99.5% purity. Optimal conditions involve refluxing followed by gradual cooling to 5–10°C.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step synthesis | 75–80 |
| Alkylation | Simplicity | Low functional group tolerance | 50–65 |
Cyclocondensation offers superior regiocontrol but requires stringent temperature management. Alkylation is simpler but struggles with steric hindrance from the carboxylic acid group .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.
Example Reaction:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Methanol, HSO, 60°C | Methyl ester derivative | Polar aprotic solvents enhance yields |
| Ethanol, HCl, reflux | Ethyl ester derivative | Requires pH control to prevent side reactions |
Amide Formation
The acid reacts with primary or secondary amines to form amides, facilitated by coupling agents like EDC/HOBt.
Example Reaction:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Benzylamine, DMF, RT | Benzylamide derivative | High purity (>95%) confirmed via HPLC |
Salt Formation
The carboxylic acid (pKa ~3.55 ) forms stable salts with inorganic bases, improving crystallinity for pharmaceutical formulations.
Example Reaction:
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium salt | Enhanced aqueous solubility |
| KOH | Potassium salt | Used in agrochemical formulations |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, producing CO and a pyrazole derivative.
Example Reaction:
| Conditions | Products | Key Observations |
|---|---|---|
| 150°C, quinoline | 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole | Requires inert atmosphere to prevent decomposition |
Functionalization of the Pyrazole Ring
The pyrazole ring participates in electrophilic substitutions. The methyl and difluoroethoxy groups influence regioselectivity.
Example Reaction (Nitration):
| Reagents/Conditions | Substitution Position | Yield |
|---|---|---|
| HNO, HSO, 0°C | Position 3 or 5 of pyrazole ring | 60–70% |
Reactivity of the Difluoroethoxy Group
The difluoroethoxy moiety is resistant to hydrolysis under mild conditions but undergoes cleavage with strong acids or bases.
Example Reaction (Ether Cleavage):
| Reagents/Conditions | Products | Notes |
|---|---|---|
| HI (48%), reflux | Pyrazole-4-carboxylic acid derivative | Requires prolonged reaction times |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions for biaryl synthesis.
Example Reaction (Suzuki Coupling):
| Catalyst System | Aryl Boronic Acid | Yield |
|---|---|---|
| Pd(PPh), KCO | Phenylboronic acid | 75–85% |
Key Mechanistic Insights
-
The carboxylic acid group acts as an electron-withdrawing group, activating the pyrazole ring for electrophilic substitution.
-
The difluoroethoxy group increases lipophilicity, influencing reaction kinetics in non-polar solvents .
-
Steric hindrance from the methyl group directs substitutions to the less hindered positions of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | <10 | Induction of apoptosis |
| Compound A | MCF7 (breast cancer) | 3.79 | Cell cycle arrest |
| Compound B | NCI-H460 (lung cancer) | 42.30 | Inhibition of proliferation |
In a comprehensive screening, 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid was found to induce apoptosis in HepG2 cells effectively, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In a carrageenan-induced edema model, it exhibited anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It demonstrated significant inhibition against various bacterial strains at low concentrations:
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 6.25 |
| Escherichia coli | 12.50 |
| Bacillus subtilis | 12.50 |
These results highlight its potential as a broad-spectrum antimicrobial agent .
Agricultural Applications
Research into the use of this compound in agriculture has indicated its potential as a pesticide or herbicide. Its ability to inhibit certain enzymes involved in plant growth suggests that it could be developed into an effective agrochemical product.
Case Studies
Case Study 1: Anticancer Screening
A study conducted on various pyrazole derivatives included this compound and revealed significant anticancer properties against HepG2 cells with an IC50 of less than 10 µM, indicating strong potential for further development as an anticancer drug.
Case Study 2: Anti-inflammatory Assessment
In experimental models assessing anti-inflammatory activity, this compound was found to be comparable to indomethacin in reducing edema induced by carrageenan, suggesting its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathway modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following compounds share the pyrazole-4-carboxylic acid core but differ in substituent type, position, and fluorination patterns:
Physicochemical Properties
- Lipophilicity and Solubility: The difluoroethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. However, the carboxylic acid group at C4 enhances aqueous solubility relative to esters or amides .
- Thermal Stability : Pyrazole-4-carboxylic acids with bulky substituents (e.g., phenyl groups) exhibit higher melting points (e.g., 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) compared to alkyl-substituted derivatives .
Biological Activity
5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, notable for its biological activity, particularly as an antifungal agent. This article delves into its synthesis, biological mechanisms, and efficacy against various phytopathogenic fungi.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 220.17 g/mol. It features a pyrazole ring, a carboxylic acid functional group, and a difluoroethoxy side chain, which collectively contribute to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C8H10F2N2O3 |
| Molar Mass | 220.17 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| Boiling Point | 351.0 °C (predicted) |
| pKa | 3.55 (predicted) |
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to reduced energy production in fungal cells .
Molecular docking studies have shown that specific interactions between the compound and key residues in the enzyme's binding cavity enhance its inhibitory activity. For instance, hydrogen bonds formed between the carbonyl oxygen atom of the compound and residues such as TYR58 and TRP173 are critical for its antifungal potency .
Antifungal Efficacy
Research indicates that this compound exhibits significant antifungal activity against several phytopathogenic fungi. Notably, it has been shown to outperform traditional fungicides like boscalid in terms of efficacy:
- Effective Against:
- Colletotrichum orbiculare
- Rhizoctonia solani
In vitro assays have demonstrated that certain derivatives of this compound possess EC50 values lower than those of conventional fungicides, indicating higher potency .
Study on Antifungal Activity
A study synthesized various derivatives of this compound and evaluated their antifungal activities against seven different phytopathogenic fungi. The findings highlighted that:
- Compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to boscalid.
- The structure-activity relationship (SAR) analysis revealed that steric hindrance and electronic properties significantly influence antifungal potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:
Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative to form the pyrazole core.
Functionalization : Introducing the 2,2-difluoroethoxymethyl group via nucleophilic substitution or alkylation.
Hydrolysis : Converting the ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).
- Critical parameters include temperature control (60–80°C for cyclocondensation ), solvent polarity (DMF or THF for alkylation ), and catalyst choice (e.g., K₂CO₃ for SN2 reactions ). Yields range from 40–70%, with purity confirmed via HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The difluoroethoxy group shows distinct splitting patterns (e.g., ¹H NMR: δ 4.6–5.0 ppm for –OCH₂CF₂H; ¹⁹F NMR: δ -120 to -125 ppm ).
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (C₉H₁₁F₂N₂O₃: 258.08) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the difluoroethoxy group in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry to assess electronic effects. The electron-withdrawing difluoroethoxy group reduces electron density at the pyrazole ring, enhancing electrophilic substitution at position 4 .
- Docking Studies : Predict binding affinities to target enzymes (e.g., cyclooxygenase-2) by modeling hydrogen bonds between the carboxylic acid and active-site residues .
- ADMET Prediction : Fluorine atoms improve metabolic stability and blood-brain barrier penetration .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Compare results across standardized protocols (e.g., MTT vs. ATP-luciferase assays for cytotoxicity ).
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Buffer Optimization : Test activity in varying pH (5.0–7.4) and ionic strength to identify assay-specific artifacts .
Q. What strategies optimize regioselectivity during pyrazole functionalization to avoid byproducts?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., Boc on nitrogen) to steer alkylation to position 5 .
- Metal Catalysis : Pd-mediated C–H activation selectively modifies electron-rich positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
